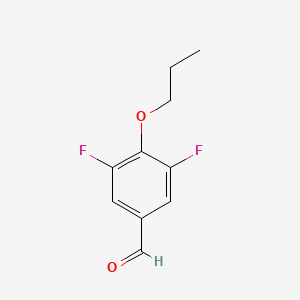

3,5-Difluoro-4-propoxybenzaldehyde

Description

3,5-Difluoro-4-propoxybenzaldehyde (CAS: 883521-37-7) is a fluorinated aromatic aldehyde with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . It features a benzaldehyde core substituted with two fluorine atoms at the 3- and 5-positions and a propoxy group (-OCH₂CH₂CH₃) at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and fine chemicals . Its structural attributes, including electron-withdrawing fluorine atoms and the alkoxy chain, influence its reactivity and solubility, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

3,5-difluoro-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTLQYMOEASYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Alkylation

A common approach involves sequential fluorination and alkoxylation of a pre-functionalized benzaldehyde derivative. Starting with 3,5-difluorobenzaldehyde, the propoxy group is introduced via nucleophilic substitution.

Procedure :

-

Fluorination : 3,5-Difluorobenzaldehyde is synthesized via directed ortho-metallation (DoM) of 4-hydroxybenzaldehyde using a lithium base, followed by fluorination with N-fluorobenzenesulfonimide (NFSI).

-

Propoxy Introduction : The hydroxyl group at the 4-position undergoes alkylation with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Fluorination | NFSI, LDA | -78°C | 2 h | 75% |

| Alkylation | 1-Bromopropane, K₂CO₃ | 80°C | 12 h | 68% |

This method prioritizes regioselectivity but requires stringent anhydrous conditions to avoid hydrolysis of intermediates.

Mitsunobu Coupling for Propoxy Group Installation

The Mitsunobu reaction offers an alternative for introducing the propoxy group under milder conditions, particularly useful for acid-sensitive substrates.

Procedure :

-

Substrate Preparation : 3,5-Difluoro-4-hydroxybenzaldehyde is treated with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

-

Coupling : Propanol is added to the reaction mixture, facilitating the formation of the propoxy group at 0°C over 6 hours.

Key Data :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| PPh₃, DIAD, Propanol | THF | 0°C | 6 h | 82% |

This method avoids harsh bases, making it suitable for substrates prone to decomposition under alkaline conditions.

Direct Formylation of Pre-Substituted Arenes

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct introduction of the aldehyde group onto a pre-fluorinated and propoxylated benzene ring.

Procedure :

-

Substrate Synthesis : 1,3-Difluoro-4-propoxybenzene is prepared via Ullmann coupling of 1-bromo-3,5-difluorobenzene with propanol using a copper catalyst.

-

Formylation : The arene is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, followed by hydrolysis to yield the aldehyde.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Ullmann Coupling | CuI, Propanol | 120°C | 24 h | 65% |

| Formylation | POCl₃, DMF | 0°C | 4 h | 58% |

This route is advantageous for late-stage functionalization but suffers from moderate yields due to competing side reactions.

Lithiation-Formylation Strategy

Lithiation at the para position relative to the propoxy group, followed by quenching with a formylating agent, offers high regiocontrol.

Procedure :

-

Lithiation : 3,5-Difluoro-4-propoxybenzene is treated with n-butyllithium (n-BuLi) in THF at -70°C under argon.

-

Formylation : Methyl formate is added to the lithiated intermediate, yielding the aldehyde after aqueous workup.

Key Data :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| n-BuLi, Methyl formate | THF/Hexane | -70°C | 1.5 h | 81% |

This method achieves excellent yields but requires cryogenic conditions and strict inert atmosphere control.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Improvements

-

Copper Catalysis : Ullmann coupling efficiencies improve with ligand-assisted CuI systems (e.g., 1,10-phenanthroline), reducing reaction times to 12 hours.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) boosts alkylation yields to 75% by enhancing interfacial reactivity.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Difluoro-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Oxidation: Formation of 3,5-difluoro-4-propoxybenzoic acid.

Reduction: Formation of 3,5-difluoro-4-propoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4-propoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives that may possess distinct biological activities or improved properties for further applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. The fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the propoxy group can improve membrane permeability. This makes it a promising candidate for developing new therapeutic agents .

Case Studies:

- NLRP3 Inhibitors : Research has highlighted the role of compounds similar to this compound as selective inhibitors of the NLRP3 inflammasome, which is crucial in inflammatory diseases. Modifications to the structure have shown varying potencies against this target, emphasizing the importance of substituents on the phenyl ring .

- Antimicrobial Activity : Similar structures have demonstrated significant antimicrobial properties. The presence of fluorine may enhance bioactivity against pathogens, indicating potential applications in developing antimicrobial agents.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in synthesizing agrochemicals and specialty chemicals. Its unique properties make it valuable for developing products with specific performance characteristics, such as enhanced thermal stability and chemical resistance .

Summary Table of Applications

| Application Area | Description | Example Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of novel derivatives |

| Medicinal Chemistry | Potential pharmacophore enhancing drug stability and bioavailability | NLRP3 inhibitors |

| Industrial Use | Intermediate for agrochemicals and specialty chemicals | Development of advanced materials |

| Biological Activity | Investigated for antimicrobial properties | Efficacy against bacterial strains |

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-propoxybenzaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.

Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 3,5-Difluoro-4-propoxybenzaldehyde with structurally or functionally related compounds, focusing on molecular properties, applications, and synthesis relevance.

Structural Isomers: 2,5-Difluoro-4-propoxybenzaldehyde

- Molecular Formula : C₁₀H₁₀F₂O₂ (identical to the target compound).

- Key Difference : Fluorine atoms at the 2- and 5-positions instead of 3- and 5-positions.

- Impact : Altered electronic distribution due to fluorine placement may reduce electrophilic aromatic substitution reactivity at the para position.

Alkoxy Chain Variants: 4-Iso-Butoxy-3,5-difluorobenzaldehyde

- Molecular Formula : C₁₁H₁₂F₂O₂.

- Key Difference : Branched iso-butoxy group (-OCH₂CH(CH₃)₂) at the 4-position.

- Applications : Similar use as a pharmaceutical intermediate but may require tailored reaction conditions due to steric effects .

Halogen-Substituted Analogues: 3,5-Dibromo-4-methylbenzoic Acid

- Molecular Formula : C₈H₆Br₂O₂.

- Key Differences :

- Bromine atoms (vs. fluorine) at the 3- and 5-positions.

- Methyl group (-CH₃) at the 4-position (vs. propoxy).

- Carboxylic acid functional group (vs. aldehyde).

- The carboxylic acid group enables different reactivity (e.g., salt formation).

- Hazards: Classified as a skin/eye irritant (vs.

Functional Group Analogues: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄.

- Key Differences: Dihydroxy (-OH) groups at 3- and 4-positions (vs. fluorine and propoxy). Propenoic acid side chain (vs. aldehyde).

- Applications : Used in supplements, cosmetics, and food research due to antioxidant properties, contrasting with the fluorinated aldehyde’s role in synthetic chemistry .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity : Fluorine atoms in this compound enhance electrophilic substitution at the para position, favoring reactions like Suzuki coupling .

- Solubility : The propoxy group improves solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy) .

- Synthesis Challenges : Branched alkoxy analogues (e.g., iso-butoxy) require specialized catalysts for efficient etherification .

Biological Activity

3,5-Difluoro-4-propoxybenzaldehyde is an organic compound with significant potential in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of fluorine atoms and a propoxy group, enhance its biological activity and applicability in drug development.

- Molecular Formula : C10H10F2O2

- Molecular Weight : 202.19 g/mol

- Structure : The compound features a benzaldehyde core substituted with two fluorine atoms at the 3 and 5 positions, and a propoxy group at the para position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Enhanced Lipophilicity : The fluorine atoms increase the compound's lipophilicity, facilitating better penetration through biological membranes.

Biological Activity

Recent studies have focused on the compound's potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans.

Anticancer Properties

The compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method was employed against selected bacterial and fungal strains.

- Results : The compound showed significant inhibition zones compared to control groups, indicating potent antimicrobial activity.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzaldehyde | Lacks propoxy group | Moderate antibacterial properties |

| 4-Propoxybenzaldehyde | Lacks fluorine atoms | Limited bioactivity |

| 3,4-Difluorobenzaldehyde | Similar fluorination but different position | Enhanced metabolic stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-4-propoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid can yield target compounds . Catalysts like Pd/C (for reductions) or KMnO₄ (for oxidations) may optimize intermediate steps .

- Key considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and characterize via ¹⁹F NMR to confirm fluorination .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodology : Use ¹H NMR to identify proton environments (e.g., methine protons near fluorine atoms) and ¹⁹F NMR to resolve fluorine coupling patterns. IR spectroscopy can differentiate aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .

- Advanced tip : Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Findings : The compound is sparingly soluble in water but dissolves in ethanol or DMSO. Store under inert gas (N₂/Ar) at 4°C to prevent aldehyde oxidation. Decomposition products may include carboxylic acids under prolonged exposure to moisture .

Advanced Research Questions

Q. How does fluorination at the 3,5-positions influence electronic and steric effects in electrophilic substitution reactions?

- Mechanistic insight : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophiles to the para position relative to the propoxy group. Steric hindrance from the propoxy chain may further limit reactivity at adjacent sites .

- Experimental validation : Perform kinetic studies using nitration or halogenation reactions, analyzing regioselectivity via LC-MS .

Q. What computational tools predict the reactivity of this compound in multi-step syntheses?

- Methodology : Use databases like REAXYS or PISTACHIO to model reaction pathways. Molecular docking studies can assess interactions with biological targets (e.g., enzymes), leveraging fluorine’s lipophilicity to enhance binding affinity .

- Case study : Predict Friedel-Crafts acylation outcomes using Gaussian software to optimize catalyst choice .

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

- Strategy : Cross-reference data from authoritative sources (e.g., NIST Chemistry WebBook ) and replicate experiments under controlled conditions. Use high-resolution MS and X-ray crystallography (e.g., CCDC entries ) to resolve ambiguities .

Q. What are the decomposition pathways of this compound under oxidative or photolytic conditions?

- Analysis : Subject the compound to UV light or H₂O₂ and analyze degradation products via GC-MS. Major products may include 3,5-difluoro-4-propoxybenzoic acid (oxidation) or defluorinated analogs (photolysis) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.